2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline
Description
Chemical Identity: 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline (CAS: 2138169-93-2) is a dimeric quinoline derivative with a molecular formula of C₄₁H₄₇N₅O₂S₂ and a molecular weight of 705.97 g/mol . Its structure features two identical substituents: a 4-(1-benzothiophen-4-yl)piperazinylbutoxy group attached at the 2- and 7-positions of the quinoline core.
Pharmaceutical Context: This compound is identified as Brexpiprazole Impurity 31 (or Impurity 48), a byproduct or degradation product of brexpiprazole synthesis . Brexpiprazole itself (C₂₅H₂₇N₃O₂S, MW 433.57 g/mol) is an atypical antipsychotic approved for schizophrenia and major depressive disorder, functioning as a serotonin-dopamine activity modulator with partial agonism at 5-HT₁A and D₂ receptors . The dimeric impurity arises from incomplete purification during manufacturing, where two brexpiprazole-like moieties are linked via their butoxy chains to the quinoline ring.
Properties
IUPAC Name |
2,7-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H47N5O2S2/c1(17-43-19-23-45(24-20-43)37-7-5-9-39-34(37)15-29-49-39)3-27-47-33-13-11-32-12-14-41(42-36(32)31-33)48-28-4-2-18-44-21-25-46(26-22-44)38-8-6-10-40-35(38)16-30-50-40/h5-16,29-31H,1-4,17-28H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPODQCMORKORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCN4CCN(CC4)C5=C6C=CSC6=CC=C5)C7=C8C=CSC8=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H47N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the reaction of 2,7-dihydroxyquinoline with 4-(1-benzothiophen-4-yl)piperazine in the presence of a suitable base and solvent . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction can lead to the formation of partially or fully reduced quinoline compounds .
Scientific Research Applications
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with serotonin and dopamine receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline involves its interaction with various molecular targets, including serotonin and dopamine receptors. The compound acts as a partial agonist at these receptors, modulating their activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in treating conditions like depression and schizophrenia .
Comparison with Similar Compounds
Brexpiprazole and Its Analogues
Pharmacological Implications: Brexpiprazole’s therapeutic efficacy stems from its balanced affinity for serotonin (5-HT₁A, 5-HT₂A) and dopamine (D₂) receptors . No direct pharmacological data for the target compound are available, but its higher molecular weight and lipophilicity (calculated logP ~5.2) suggest reduced aqueous solubility compared to brexpiprazole (logP ~4.3) .
Piperazinyl Quinoline Derivatives
Structural and Functional Insights: The target compound’s dual benzothiophen-piperazinylbutoxy groups distinguish it from simpler piperazinyl quinolines. For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives exhibit anti-inflammatory and analgesic activities, attributed to nitric oxide modulation . In contrast, the dimeric impurity’s bulkier structure may limit membrane permeability or metabolic stability.
Bis-Piperazinyl Compounds
Comparative Analysis: The target compound’s butoxy linker provides greater flexibility than the propane or propyl spacers in these analogues. This flexibility may influence conformational stability and receptor interactions.
Research Findings and Implications
- Synthetic Challenges: The dimeric impurity’s formation is likely due to side reactions during brexpiprazole synthesis, such as over-alkylation of the quinoline core .
- Analytical Detection : High-performance liquid chromatography (HPLC) and mass spectrometry are used to identify and quantify this impurity in brexpiprazole formulations, with a typical acceptance threshold of <0.1% .
- Computational modeling suggests its dual substituents may sterically hinder D₂ receptor binding, reducing partial agonism.
Biological Activity
2,7-Bis({4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy})quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Research indicates that this compound exhibits several mechanisms of action:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown its efficacy comparable to standard antibiotics .
- Antioxidant Effects : The antioxidant capacity of this compound has been evaluated using the DPPH radical scavenging method, revealing promising results that suggest potential protective effects against oxidative stress .
- Inhibition of Lipase Activity : Preliminary studies indicate that this compound may inhibit pancreatic lipase activity, which is crucial for fat digestion. This suggests its potential role in weight management and obesity treatment .
1. Antimicrobial Efficacy
A study conducted on the antimicrobial activity of similar quinoline derivatives showed that compounds with structural similarities to this compound exhibited effective inhibition against Gram-positive and Gram-negative bacteria . The disk diffusion method was employed to assess the zone of inhibition, highlighting the compound's potential as an antibacterial agent.
2. Antioxidant Activity
In a comparative analysis of antioxidant activities among various quinoline derivatives, the compound was found to possess a significant IC50 value in the DPPH assay, indicating its ability to scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .
3. Lipase Inhibition Studies
Research focusing on lipase inhibition revealed that this compound demonstrated competitive inhibition with an IC50 value significantly lower than that of Orlistat, a standard antiobesity drug. This suggests its potential as a therapeutic candidate for obesity management .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
